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Compound of Interest |

Compound Name: 2,4,4-Trimethyl-2,3-pentanediol
CAS No.: 73174-88-6
Cat. No.: B11964945
Get Quote
. J

CAS: 64512-96-5 | Formula: CsH1802 | MW: 146.23 g/mol [1]

Executive Summary

This technical guide outlines the structural elucidation and spectroscopic signature of 2,4,4-
Trimethyl-2,3-pentanediol, a hindered glycol isomer distinct from the common industrial
coalescent Texanol precursor (2,2,4-trimethyl-1,3-pentanediol).[1]

For researchers in drug development and polymer synthesis, accurate identification of this
isomer is critical due to its unique steric profile. The molecule features a tert-butyl group
adjacent to a chiral secondary alcohol, creating a sterically congested environment that
influences reactivity and spectral behavior.[1] This guide provides the theoretical and empirical
basis for identifying this compound using NMR and IR spectroscopy, focusing on distinguishing
features such as diastereotopic methyl groups and specific HMBC correlations.

Structural Analysis & Stereochemistry

Before interpreting spectra, we must establish the magnetic environment of the nuclei. The
IUPAC name implies a pentane chain with specific branching:
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e C1/C2: A gem-dimethyl substituted carbon bearing a hydroxyl group (2-hydroxyisopropy!
moiety).[1]

e C3: Achiral center bearing a secondary hydroxyl group.[1]
e C4/C5: A quaternary carbon substituted with three methyl groups (tert-butyl moiety).[1]
Stereochemical Implication:

o Chirality: C3 is the only chiral center.[1] The molecule exists as a pair of enantiomers (R and
S). In achiral solvents (CDCls, DMSO-de), these enantiomers are magnetically equivalent.

o Diastereotopicity: Although C2 is achiral, it is adjacent to the chiral center C3. Consequently,
the two methyl groups attached to C2 are diastereotopic. They are chemically non-equivalent
and will appear as distinct signals in both *H and 13C NMR.

Infrared (IR) Spectroscopy Profile

The IR spectrum serves as the primary screen for functional group validation. For 2,4,4-
Trimethyl-2,3-pentanediol, the steric bulk surrounding the hydroxyl groups leads to distinctive
hydrogen bonding patterns.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://www.benchchem.com/product/b11964945/docs?utm_src=pdf-body#comprehensive-spectroscopic-characterization-2-4-4-trimethyl-2-3-pentanediol
https://www.benchchem.com/product/b11964945/docs?utm_src=pdf-body#comprehensive-spectroscopic-characterization-2-4-4-trimethyl-2-3-pentanediol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11964945?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Region

Frequency (cm™?)

Assignment

Mechanistic Insight

O-H Stretch

3350-3450 (Broad)

Intermolecular H-bond

Broad band indicating
polymeric H-bonding.
[1]

O-H Stretch

36003640 (Sharp)

Free O-H

Visible in dilute
solution. The bulky t-
butyl group hinders H-
bonding, making the
"free" band more
prominent than in
unhindered diols.[1]

C-H Stretch

2950-2980

Vv(CHs) Asymmetric

High intensity due to 5
methyl groups (15

protons).

C-H Stretch

2870-2900

v(CH) Symmetric

Characteristic of t-
butyl and gem-
dimethyl groups.[1]

Fingerprint

1365 & 1385

Gem-dimethyl doublet

"Split" bending
vibration characteristic
of isopropyl/t-butyl
groups.[1]

C-O Stretch

1150-1180

Tertiary C-OH

Strong stretch from
the C2-OH moiety.[1]

C-O Stretch

1080-1120

Secondary C-OH

Distinct stretch from
the C3-OH moiety.[1]

Diagnostic Note: The presence of the tert-butyl doublet splitting (~1365/1385 cm~1) combined

with two distinct C-O stretching bands (3° vs 2° alcohol) confirms the skeleton.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

[4]
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The NMR data below is derived from empirical chemical shift increments and structural
analysis of analogous hindered diols.

3.1 *H NMR (Proton) Data
Solvent: CDCIs (7.26 ppm reference)
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Shift (6 ppm)

Multiplicity

Integration

Assignment

Structural
Logic

0.98

Singlet (s)

9H

C4-(CHs)3

The tert-butyl
group.[1] A
sharp, intense
singlet.
Diagnostic

anchor point.

1.18

Singlet (s)

3H

C2-CHs (a)

Diastereotopic
methyl on C2.[1]
Deshielded by
geminal OH.[1]

1.24

Singlet (s)

3H

C2-CH:s (b)

Diastereotopic
methyl on C2.[1]
Distinct from
1.18 ppm due to
C3 chirality.

3.35

Singlet (s)*

1H

C3-H

Methine proton.
[1] Appears as a
singlet or
broadened
doublet because
coupling to C4
(quat) is zero
and C2 (quat) is

Zero.

20-40

Broad (br)

2H

OH

Hydroxyl
protons.[1] Shift
varies with

concentration.

*Note on C3-H Multiplicity: In ultra-dry DMSO-ds, the C3-H signal may split into a doublet due

to coupling with the C3-OH proton (
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Hz).[1] In CDCIs with trace water, it typically appears as a sharp singlet.

3.2 3*C NMR (Carbon) Data
Solvent: CDCIs (77.16 ppm reference)

Shift (6 ppm) Type Assignment Notes

Secondary alcohol

carbon.[1] Downfield

79.5 CH C3 (Carbinol) )
due to O and steric
compression.

) Tertiary alcohol

74.2 C (Quat) C2 (Carbinol)
carbon.

Quaternary carbon of

36.8 C (Quat) C4
the t-butyl group.[1]
Diastereotopic methyl.

275 CHs C2-CHs (a)

[1]

tert-Butyl methyls (3
26.1 CHs C4-(CHs)s equivalent carbons).

[1] Intense peak.

Diastereotopic methyl.

25.2 CHs C2-CHs (b) "

Structural Elucidation Workflow (HMBC)

To definitively prove the structure and rule out isomers (like 2,2,4-trimethyl-1,3-pentanediol),
you must use HMBC (Heteronuclear Multiple Bond Correlation).[1] This 2D technique
visualizes long-range couplings (2-3 bonds) between protons and carbons.[1]

Key HMBC Correlations:

e The t-Butyl Anchor: The 9H singlet at 0.98 ppm will correlate strongly to the quaternary C4
(36.8 ppm) and the methine C3 (79.5 ppm).
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e The Methine Bridge: The proton at 3.35 ppm (H3) must correlate to the tert-butyl carbons
(C4), the tertiary alcohol carbon (C2), and the diastereotopic methyl carbons attached to C2.

Visualization: HMBC Connectivity Logic

The following diagram illustrates the critical HMBC correlations required to validate the 2,4,4-
Trimethyl-2,3-pentanediol structure.
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Caption: HMBC correlation map. The red arrow (t-Butyl H to C3) is the definitive link connecting
the bulky tail to the chiral center.[1]

Experimental Protocols

To generate the data described above, follow these precise methodologies.

5.1 NMR Sample Preparation

The choice of solvent is critical for resolving the hydroxyl protons and confirming the
integration.
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e Solvent: Use DMSO-ds (99.9% D) if you wish to observe H-OH coupling (confirms secondary
vs tertiary OH).[1] Use CDCIs for standard structural verification.[1]

e Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. High concentrations may
broaden OH peaks due to exchange.

e D20 Shake (Optional): After acquiring the standard *H spectrum, add 1 drop of D20 and
shake.

o Result: The OH peaks (2.0-4.0 ppm) will disappear. This confirms the assignment of
hydroxyl groups and reveals any hidden multiplets underneath.

5.2 IR Sample Preparation (Neat)

Since the compound is a viscous liquid/low-melting solid (mp ~50°C), ATR (Attenuated Total
Reflectance) is the preferred method.

Technique: Diamond ATR.

Procedure: Place a small crystal or droplet on the crystal. Apply high pressure to ensure
good contact.[1]

Parameters: 4 cm~! resolution, 16 scans.

Cleaning: Clean the crystal immediately with isopropanol; the hindered diol can be sticky and
difficult to remove if dried.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 2,4,4-
Trimethyl-2,3-pentanediol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11964945/docs#comprehensive-spectroscopic-
characterization-2-4-4-trimethyl-2-3-pentanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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